PHT-427 is a synthetic small molecule inhibitor initially identified through a combination of computational modeling and high-throughput screening. [, ] It is classified as a dual inhibitor of the pleckstrin homology (PH) domain of both AKT (Protein Kinase B) and Phosphatidylinositol-Dependent Kinase 1 (PDPK1), two key enzymes involved in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. [, , , , , ]
This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of the PI3K/AKT/PDPK1 pathway is implicated in various diseases, particularly cancer. [, , ] Therefore, PHT-427 has gained significant attention as a potential therapeutic agent for cancers and other conditions where PI3K/AKT/PDPK1 signaling is dysregulated. [, , , , , , , , , ]
PHT-427 is classified as a small molecule inhibitor within the pharmacological category of kinase inhibitors. Its chemical formula is , with a molecular weight of 409.61 g/mol. The compound's CAS number is 1191951-57-1. It is primarily sourced from chemical suppliers and has been utilized in various research studies focusing on cancer biology and therapeutic interventions .
The synthesis of PHT-427 involves several established organic chemistry techniques. A common method includes the use of poly(lactic-co-glycolic acid) (PLGA) for drug delivery systems. In one protocol, 100 mg of PLGA is dissolved in dichloromethane (DCM), followed by the addition of 40 mg of PHT-427. This solution is emulsified in a polyvinyl alcohol (PVA) solution through rapid vortexing and sonication. The resultant nanoparticles undergo centrifugation and washing to ensure purity before lyophilization .
Key steps include:
This method allows for controlled release and targeted delivery of PHT-427 in therapeutic applications.
The molecular structure of PHT-427 features a complex arrangement that facilitates its interaction with the PH domains of Akt and PDPK1. The binding affinity for these targets is quantified by inhibition constants (Ki) of 2.7 µM for Akt and 5.2 µM for PDPK1, indicating significant potency .
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 409.61 g/mol |
CAS Number | 1191951-57-1 |
PHT-427 primarily functions through competitive inhibition of Akt and PDPK1, disrupting their phosphorylation activities on downstream substrates such as p70S6K and glycogen synthase kinase 3 beta (GSK3β). The compound does not significantly alter the total protein levels of Akt but effectively reduces its phosphorylation at the Ser473 residue .
In vitro studies have demonstrated that PHT-427 can inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.
The mechanism by which PHT-427 exerts its effects involves binding to the PH domains of Akt and PDPK1, inhibiting their activation by phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition leads to reduced signaling through the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and survival .
In preclinical models, particularly pancreatic cancer xenografts, administration of PHT-427 resulted in significant tumor growth inhibition when combined with other therapies such as erlotinib or paclitaxel .
PHT-427 exhibits specific solubility characteristics; it is soluble in dimethyl sulfoxide at concentrations up to 45 mg/mL (approximately 109.86 mM). The compound should be stored at -20°C when in powder form or at -80°C when dissolved in solvent to maintain stability over time .
Key properties include:
PHT-427 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth. Its efficacy has been demonstrated in various cancer models, particularly those with mutations in the phosphatidylinositol 3-kinase pathway. Research indicates that PHT-427 may enhance the effects of other chemotherapeutic agents when used in combination therapies .
The PI3K/PDK1/Akt signaling cascade is a master regulator of cellular survival, proliferation, and metabolism. Aberrant activation of this pathway occurs in >50% of human cancers through diverse mechanisms, including:
Pathway hyperactivation drives oncogenesis by:
Table 1: Prevalence of PI3K/Akt Pathway Alterations in Human Cancers
Cancer Type | PIK3CA Mutation | PTEN Loss/Mutation | Akt Amplification | Primary References |
---|---|---|---|---|
Breast Cancer | 25–40% | 25–50% | 2–8% (Akt1-E17K) | [1] [9] |
Endometrial Cancer | 50–60% | 60–80% | 3–5% | [5] [9] |
Glioblastoma | 10–15% | 60–70% | Rare | [3] [5] |
The PH domains of Akt and PDK1 are lipid-binding modules essential for pathway activation:
Oncogenic mutations (e.g., Akt1-E17K) enhance membrane affinity by introducing a positive charge in the PIP3-binding pocket [8] [10]
PDK1 PH domain:
Table 2: Key Structural Features of PH Domains in PI3K/Akt Signaling
PH Domain Property | Akt | PDK1 | Functional Consequences |
---|---|---|---|
PIP3 Binding Affinity | High (Kd ~100 nM) | Moderate (Kd ~1–5 µM) | Differential membrane recruitment kinetics |
Key Binding Residues | R25, K39, R86 | R131, K495 | Mutation disrupts membrane localization |
Oncogenic Mutations | E17K (electrostatic switch) | None reported | Enhanced cancer vulnerability |
Regulatory Partners | Calmodulin, Phosphatidylserine | PIP3 only | Modulated by lipid microenvironment |
Molecular dynamics simulations confirm that IP4 (PIP3 headgroup) binding to the Akt PH domain induces conformational changes that weaken calmodulin binding by >50%, facilitating Akt release at membranes [6].
Conventional ATP-competitive inhibitors face significant challenges:
PH domain targeting offers distinct advantages:
Table 3: Comparison of Akt/PDK1 Inhibition Strategies
Property | ATP-Competitive Inhibitors | PH Domain Inhibitors (e.g., PHT-427) |
---|---|---|
Target Site | Catalytic kinase domain | Membrane localization domain |
Selectivity Challenges | High (cross-inhibition of PKA/PKC) | Moderate (exploits PH domain divergence) |
Resistance Mechanisms | Gatekeeper mutations, ATP-binding site alterations | Reduced PH domain affinity, altered PIP3 metabolism |
Feedback Activation | Strong (insulin/IGF-1R upregulation) | Moderate (membrane-delimited effects) |
Therapeutic Index | Narrow (dose-limiting toxicities) | Wider (preclinical data) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7